molecular formula C10H16O5S B3021269 Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate CAS No. 4905-71-9

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate

Cat. No.: B3021269
CAS No.: 4905-71-9
M. Wt: 248.3 g/mol
InChI Key: WINWJOBODCLFQL-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate is a chemical compound with a unique structure that includes a thiolane ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with a thiolane derivative under specific conditions. One common method includes the use of a strong base to catalyze the reaction, which facilitates the formation of the desired product. The reaction is usually carried out in an aprotic solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The thiolane ring and ester functional group can participate in various biochemical pathways, influencing cellular functions and signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate
  • S-(1,1-dioxothiolan-3-yl) ethanethioate
  • N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide

Uniqueness

Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate stands out due to its specific combination of a thiolane ring and an ester functional group, which imparts unique chemical and biological properties. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5S/c1-3-15-10(12)9(7(2)11)8-4-5-16(13,14)6-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINWJOBODCLFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389395
Record name ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4905-71-9
Record name ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 2
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 3
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 4
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 5
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Reactant of Route 6
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate

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